molecular formula C6H11NO2 B572471 Methyl 3-aminocyclobutanecarboxylate CAS No. 1212823-38-5

Methyl 3-aminocyclobutanecarboxylate

Cat. No. B572471
CAS RN: 1212823-38-5
M. Wt: 129.159
InChI Key: XWBSFYWZNUKOEY-UHFFFAOYSA-N
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Description

“Methyl 3-aminocyclobutanecarboxylate” is a chemical compound with the CAS Number: 74316-29-3 . It is also known as “trans-Methyl 3-aminocyclobutanecarboxylate hydrochloride” and has a molecular weight of 165.62 . It is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

“this compound” has a molecular formula of CHClNO . Its average mass is 165.618 Da and its monoisotopic mass is 165.055649 Da .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 165.62 .

Scientific Research Applications

  • Electrocyclic Reactions in Organic Chemistry :

    • Methyl 3-formylcyclobutene-3-carboxylate, closely related to Methyl 3-aminocyclobutanecarboxylate, was synthesized to study electrocyclic reactions. Thermolysis of this compound produced methyl (2H)-pyrane-5-carboxylate, confirming theoretical predictions about the control of torquoselectivity in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992).
  • Synthesis of Neuroactive Compounds :

    • Research has been conducted on synthesizing a range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, evaluating their activity as NMDA receptor antagonists and for anticonvulsant properties (Gaoni et al., 1994).
  • Development of Neuropharmacological Agents :

    • The study of 1-aminocyclobutane-1-carboxylate, a NMDA-associated glycine receptor antagonist, highlights its rapid inactivation in vivo, limiting its utility despite in vitro potency (Rao et al., 1990).
  • Potential in Cancer Therapy :

    • Novel boronated aminocyclobutanecarboxylic acids have been synthesized for potential use in neutron capture therapy, particularly for brain tumors. This showcases the compound's relevance in targeted cancer treatments (Kabalka & Yao, 2003; Kabalka & Yao, 2004).
  • Contribution to Peptide Biosynthesis :

    • Studies have shown the importance of certain methylated amino acids, like 3-methyl glutamate, in peptide biosynthesis. Such research underscores the potential of related cyclic amino acids in understanding and manipulating biosynthetic pathways (Mahlert et al., 2007).
  • Role in DNA Repair Mechanisms :

    • Research on Escherichia coli AlkB, an enzyme repairing DNA alkylation damage, provides insight into how certain methylated bases in DNA can be reverted to their unmodified state, implicating the broader importance of methylated compounds in cellular repair processes (Trewick et al., 2002).
  • Implications in Metabolic Studies :

    • The impact of certain lifestyle factors, like cigarette smoking and diet, on drug metabolism has been studied, indicating the broader context in which methylated compounds, including this compound, could be relevant (Conney & Reidenberg, 2012).

Safety and Hazards

“Methyl 3-aminocyclobutanecarboxylate” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “Methyl 3-aminocyclobutanecarboxylate” are not mentioned in the available resources, it’s worth noting that there is a renewed interest in the aminoglycoside class of compounds, including the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests that similar compounds like “this compound” could also be the subject of future research and development.

properties

IUPAC Name

methyl 3-aminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBSFYWZNUKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653861
Record name Methyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206970-19-5
Record name Methyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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